molecular formula C26H30O6 B1150856 11beta-Hydroxycedrelone CAS No. 283174-18-5

11beta-Hydroxycedrelone

Cat. No. B1150856
CAS RN: 283174-18-5
M. Wt: 438.5 g/mol
InChI Key:
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Description

“11beta-Hydroxycedrelone” is a compound with the molecular formula C26H30O6 . It is also known by other synonyms such as “11|A-Hydroxycedrelone” and "283174-18-5" . The compound has a molecular weight of 438.5 g/mol .


Molecular Structure Analysis

The IUPAC name for 11beta-Hydroxycedrelone is (1R,2R,4R,6S,7S,9S,10R,11R)-6-(furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11beta-Hydroxycedrelone include a molecular weight of 438.5 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also provided .

Scientific Research Applications

Pharmacotherapy of Metabolic Diseases

11beta-Hydroxycedrelone, also known as 11β-HSD1, is a new target in the pharmacotherapy of metabolic diseases . This enzyme locally controls the availability of the active glucocorticoid, namely cortisol and corticosterone, for the glucocorticoid receptor . Increased levels of glucocorticoids may contribute to the development of obesity, type 2 diabetes mellitus, hypertension, cardiovascular diseases, and other pathological conditions contributing to the development of metabolic syndrome .

Potential Drugs for Type 2 Diabetes Mellitus

11β-HSD1 is an enzyme responsible for reducing cortisone to its active form cortisol, which can lead to metabolic changes such as insulin resistance and hyperglycemia . Therefore, 11β-HSD1 inhibition may offer a new therapeutic approach for type 2 diabetes mellitus .

Control of Various Factors Constituting the Metabolic Syndrome

11β-HSD1 remains a promising target for drug development, including due to its effectiveness in controlling various factors that constitute the metabolic syndrome . It also has potential for multiple indications in patients with diabetes, including wound healing and weight loss .

Interconversion of Cortisone to Cortisol

11β-HSD1 is a bidirectional enzyme that interconverts hormonally inactive cortisone to cortisol . Unlike cortisol, cortisone is not synthesized within the adrenal gland; its circulating pool is largely dependent on dehydrogenase activity (cortisol to cortisone) from the related isozyme 11β-HSD2, expressed in kidney and gut .

Obesity and Weight Loss

Researchers have studied mice and observed whether a selective enzyme inhibitor (BVT.2733) would reduce weight gain and improve glucose tolerance . This suggests that 11β-HSD1 could be a potential target for obesity and weight loss treatments.

Mechanism of Action

Target of Action

The primary target of 11beta-Hydroxycedrelone is the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the local control of the availability of the active glucocorticoid, namely cortisol and corticosterone, for the glucocorticoid receptor .

Mode of Action

11beta-Hydroxycedrelone exhibits moderate inhibitory activity against the HL-60 cell line . It is suggested that it interacts with its target, 11β-HSD1, and inhibits its function . .

Biochemical Pathways

The 11β-HSD1 enzyme is involved in the regulation of glucocorticoid action. It acts as an 11-oxoreductase that reversibly metabolizes cortisone to cortisol . By inhibiting 11β-HSD1, 11beta-Hydroxycedrelone may affect the balance of active and inactive glucocorticoids, thereby influencing various biochemical pathways related to inflammation, metabolism, and immune response .

Pharmacokinetics

A study on a similar compound, bi 187004, an inhibitor of 11β-hsd1, showed that exposure increased non-proportionally over the entire dose range tested, and renal excretion was low

Result of Action

The inhibition of 11β-HSD1 by 11beta-Hydroxycedrelone could potentially lead to a decrease in the local availability of active glucocorticoids. This could have various molecular and cellular effects, depending on the tissue and physiological context. For instance, it could modulate inflammatory responses or metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 11beta-Hydroxycedrelone. For example, certain environmental chemicals are known to disrupt glucocorticoid action, potentially affecting the efficacy of 11beta-Hydroxycedrelone . .

Future Directions

The future directions for research on 11beta-Hydroxycedrelone and related compounds could involve further exploration of their potential as 11β-HSD1 inhibitors for the treatment of metabolic diseases . This could include the development of novel 11β-HSD1 inhibitors, as well as further investigations into their therapeutic potentials in metabolic syndromes .

properties

IUPAC Name

(1R,2R,4R,6S,7S,9S,10R,11R)-6-(furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-22(2)16(28)6-8-23(3)19-15(27)11-24(4)14(13-7-9-31-12-13)10-17-26(24,32-17)25(19,5)21(30)18(29)20(22)23/h6-9,12,14-15,17,19,27,29H,10-11H2,1-5H3/t14-,15-,17+,19+,23+,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFXHNQBTKQCGX-SAUZOWKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2C(CC4(C35C(O5)CC4C6=COC=C6)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the source of 11β-Hydroxycedrelone in this study?

A1: 11β-Hydroxycedrelone was isolated from the bark of the Walsura yunnanensis plant [].

Q2: How was the structure of 11β-Hydroxycedrelone determined?

A2: The structure of 11β-Hydroxycedrelone, along with other isolated compounds, was determined through spectral analysis [].

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